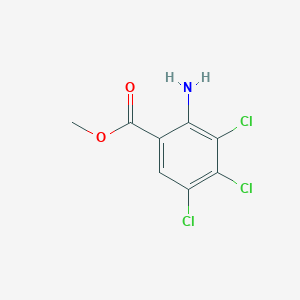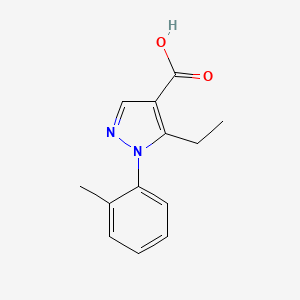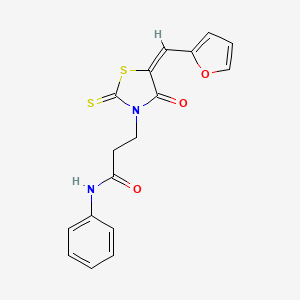
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzene dicarboxylic acid derivatives is characterized by the presence of a benzene ring, which provides a planar, aromatic platform for the attachment of various functional groups. In the case of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid, the difluoromethoxy group would be expected to influence the electronic properties of the molecule due to the electronegativity of the fluorine atoms. The carboxylic acid groups contribute to the acidity and potential for hydrogen bonding and dimerization.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not discussed in the provided papers, benzene dicarboxylic acids in general can participate in a variety of chemical reactions. These include esterification, amidation, and the formation of anhydrides. The presence of the difluoromethoxy group could affect the reactivity of the carboxylic acid groups, potentially making them less reactive due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene dicarboxylic acid derivatives are influenced by their molecular structure. The provided papers mention that carboxylic acid derivatives tend to form gels, indicating that they can engage in extensive intermolecular interactions, likely through hydrogen bonding . The presence of the difluoromethoxy group in this compound would be expected to affect the compound's boiling point, solubility, and overall polarity. The fluorine atoms could also enhance the acidity of the carboxylic acid groups due to their inductive effect.
Scientific Research Applications
Coordination Polymers and Their Properties
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid has been utilized in the synthesis of coordination polymers. For example, He et al. (2020) synthesized two coordination polymers using a derivative of this compound. These compounds were characterized for their luminescent and magnetic properties, showcasing the potential of this compound in developing materials with unique physical properties (He et al., 2020).
Synthesis of Novel Aromatic Polyamides
In the field of polymer science, derivatives of this compound have been used to create novel aromatic polyamides. Hsiao and Chang (1996) demonstrated the synthesis of high-molecular-weight polyamides using dicarboxylic acids that bear structural resemblance to this compound. These polyamides exhibited desirable properties like solubility in polar solvents and the ability to form tough, flexible films (Hsiao & Chang, 1996).
Acid-Catalyzed Photosubstitution Reactions
The compound has also found application in chemical synthesis methodologies. Seki and Ohkura (1992) explored the acid-catalyzed photosubstitution of 5-fluoro-1,3-dimethyluracil with substituted benzenes, a process that could be relevant to the chemical transformations involving this compound (Seki & Ohkura, 1992).
Application in Synthesis of Amino Acids
Burger et al. (2006) demonstrated the use of related compounds in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, indicating the potential of this compound in the synthesis of complex organic molecules (Burger et al., 2006).
Synthesis of Difluoronaphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, a process that may be relevant to the chemical behavior and applications of this compound (Tagat et al., 2002).
properties
IUPAC Name |
5-(difluoromethoxy)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O5/c10-9(11)16-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3,9H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSQFWUQGHALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)


![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)
![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)